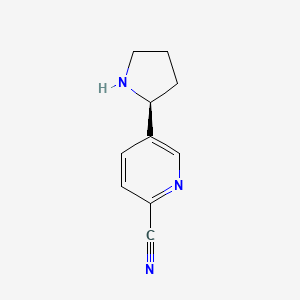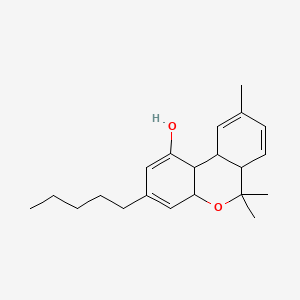
Cannabinol, tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cannabinol, tetrahydro- (commonly known as tetrahydrocannabinol) is a cannabinoid found in the cannabis plant. It is the principal psychoactive constituent of cannabis and one of at least 113 cannabinoids identified in the plant. The chemical formula for tetrahydrocannabinol is C21H30O2, and it is typically referred to as delta-9-tetrahydrocannabinol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrocannabinol involves several pathways, including chiral pool-based and asymmetric chemo- and biocatalytic approaches. One common method involves the reaction of olivetolic acid with geranyl pyrophosphate to form cannabigerolic acid, which is then cyclized to form tetrahydrocannabinolic acid. This acid is subsequently decarboxylated to yield tetrahydrocannabinol .
Industrial Production Methods: Industrial production of tetrahydrocannabinol typically involves the extraction of cannabinoids from cannabis plants, followed by purification processes. Advanced techniques such as supercritical CO2 extraction are often employed to obtain high-purity tetrahydrocannabinol .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form cannabinol, an oxidative degradation product .
Common Reagents and Conditions: Common reagents used in the reactions of tetrahydrocannabinol include sulfur for oxidation and various acids for cyclization reactions. Conditions often involve heating and the use of solvents such as methanol .
Major Products: The major products formed from the reactions of tetrahydrocannabinol include cannabinol and other cannabinoids. These products are often studied for their unique pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Tetrahydrocannabinol has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential for synthetic modifications. In biology and medicine, tetrahydrocannabinol is researched for its therapeutic effects, including pain relief, anti-inflammatory properties, and potential use in treating neurological disorders. Industrial applications include its use in the production of pharmaceuticals and as a component in various consumer products .
Wirkmechanismus
Tetrahydrocannabinol exerts its effects by acting as a partial agonist at the cannabinoid receptors CB1 and CB2. These receptors are located primarily in the central nervous system and the immune system, respectively. The interaction of tetrahydrocannabinol with these receptors leads to various physiological effects, including altered perception, mood changes, and pain relief .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to tetrahydrocannabinol include cannabidiol (CBD), cannabigerol (CBG), and cannabichromene (CBC). These cannabinoids share a similar chemical structure but differ in their pharmacological effects .
Uniqueness: Tetrahydrocannabinol is unique among cannabinoids due to its strong psychoactive effects, which are primarily mediated through its interaction with the CB1 receptor. This distinguishes it from other cannabinoids like cannabidiol, which does not produce significant psychoactive effects .
Eigenschaften
CAS-Nummer |
27070-44-6 |
|---|---|
Molekularformel |
C21H30O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
6,6,9-trimethyl-3-pentyl-4a,6a,10a,10b-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,16-17,19-20,22H,5-8H2,1-4H3 |
InChI-Schlüssel |
HGPAYXHIEJVIDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC2C(C3C=C(C=CC3C(O2)(C)C)C)C(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


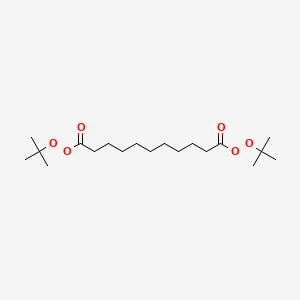
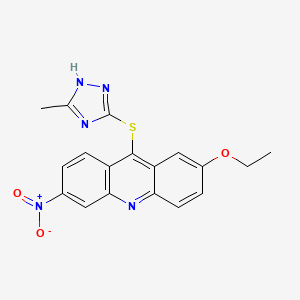
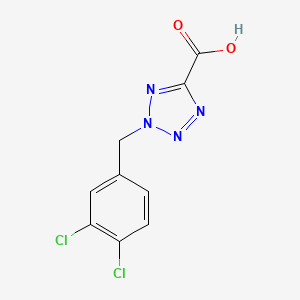
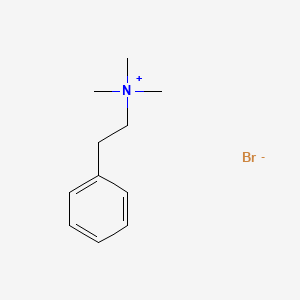
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)
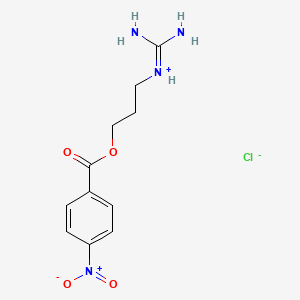
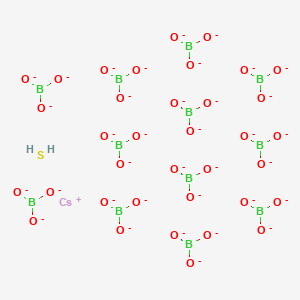
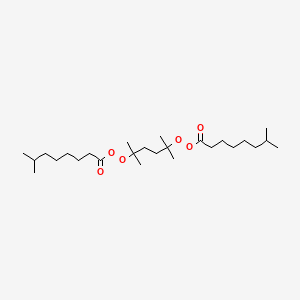
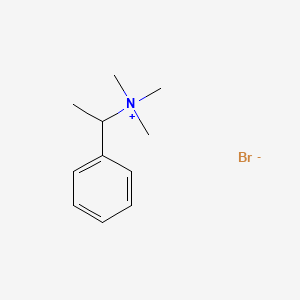
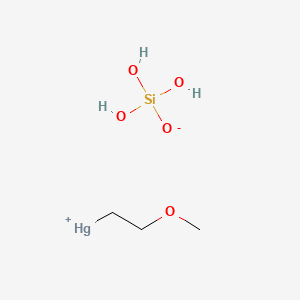
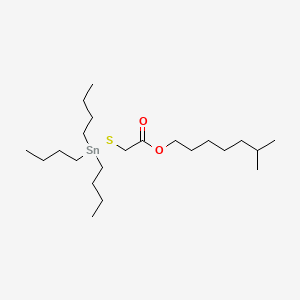
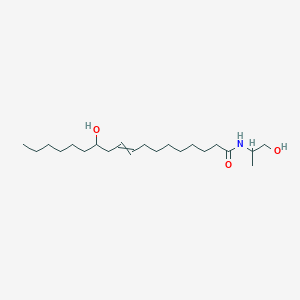
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)
